PF-06263276's Unique JAK Isoform Selectivity Profile Differentiates It from Tofacitinib and Baricitinib
PF-06263276 demonstrates a distinct pan-JAK inhibition pattern with IC50 values of 2.2 nM (JAK1), 23.1 nM (JAK2), 59.9 nM (JAK3), and 29.7 nM (TYK2) . In contrast, tofacitinib exhibits IC50 values of 15.1 nM (JAK1), 77.4 nM (JAK2), 55.0 nM (JAK3), and 489 nM (TYK2) [1], while baricitinib shows IC50 values of 5.9 nM (JAK1), 5.7 nM (JAK2), >400 nM (JAK3), and 53 nM (TYK2) [2]. PF-06263276 provides balanced inhibition across all four JAK family members, whereas tofacitinib is JAK1/3-biased and baricitinib is JAK1/2-selective with minimal JAK3 activity.
| Evidence Dimension | IC50 (nM) against JAK isoforms |
|---|---|
| Target Compound Data | JAK1: 2.2 nM; JAK2: 23.1 nM; JAK3: 59.9 nM; TYK2: 29.7 nM |
| Comparator Or Baseline | Tofacitinib: JAK1: 15.1 nM; JAK2: 77.4 nM; JAK3: 55.0 nM; TYK2: 489 nM. Baricitinib: JAK1: 5.9 nM; JAK2: 5.7 nM; JAK3: >400 nM; TYK2: 53 nM. |
| Quantified Difference | PF-06263276 is ~7-fold more potent against JAK1, ~3-fold more potent against JAK2, and ~16-fold more potent against TYK2 than tofacitinib. PF-06263276 is ~2.7-fold less potent against JAK1 and ~4-fold less potent against JAK2 than baricitinib but exhibits >6-fold greater potency against JAK3 and ~1.8-fold greater potency against TYK2. |
| Conditions | Caliper microfluidic assays measuring inhibition of phosphorylation of a peptide substrate at 1 mM ATP concentration (JAK1) ; Biochemical enzyme assays [1][2]. |
Why This Matters
This distinct selectivity fingerprint enables researchers to probe pan-JAK biology with a balanced inhibition profile unavailable with clinically approved JAK inhibitors.
- [1] PMC. Table 1. Enzyme assay IC50 (nM) for tofacitinib. Retrieved from https://pmc.ncbi.nlm.nih.gov/ View Source
- [2] PMC. Table 1. JAK enzymes, cell-free Baricitinib mean IC50, nM. Retrieved from https://pmc.ncbi.nlm.nih.gov/ View Source
